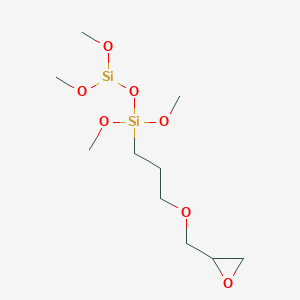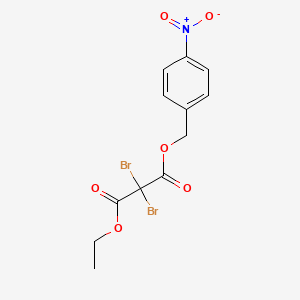![molecular formula C19H23NO B12562398 6-[(Diphenylmethylidene)amino]hexan-1-OL CAS No. 189108-86-9](/img/structure/B12562398.png)
6-[(Diphenylmethylidene)amino]hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Diphenylmethylidene)amino]hexan-1-OL is an organic compound with the molecular formula C19H23NO. It is characterized by the presence of a diphenylmethylidene group attached to an aminohexanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Diphenylmethylidene)amino]hexan-1-OL typically involves the reaction of 6-amino-1-hexanol with benzophenone. The reaction is carried out under anhydrous conditions, often using a solvent such as toluene or ethanol. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Diphenylmethylidene)amino]hexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-[(Diphenylmethylidene)amino]hexan-1-one.
Reduction: Formation of 6-[(Diphenylmethyl)amino]hexan-1-OL.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
6-[(Diphenylmethylidene)amino]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[(Diphenylmethylidene)amino]hexan-1-OL involves its interaction with specific molecular targets. The diphenylmethylidene group can engage in π-π interactions with aromatic residues in proteins, while the aminohexanol backbone can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1-hexanol: Lacks the diphenylmethylidene group, making it less hydrophobic and less capable of π-π interactions.
Benzophenone: Contains the diphenylmethylidene group but lacks the aminohexanol backbone, limiting its biological interactions.
6-Dimethylamino-1-hexanol: Similar backbone but with a dimethylamino group instead of diphenylmethylidene, altering its chemical properties
Uniqueness
6-[(Diphenylmethylidene)amino]hexan-1-OL is unique due to its combination of a hydrophobic diphenylmethylidene group and a hydrophilic aminohexanol backbone. This dual functionality allows it to interact with a wide range of biological targets and makes it a versatile compound in both chemical synthesis and biological research .
Propriétés
Numéro CAS |
189108-86-9 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
6-(benzhydrylideneamino)hexan-1-ol |
InChI |
InChI=1S/C19H23NO/c21-16-10-2-1-9-15-20-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,21H,1-2,9-10,15-16H2 |
Clé InChI |
CZZOZBQIMLNIST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NCCCCCCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





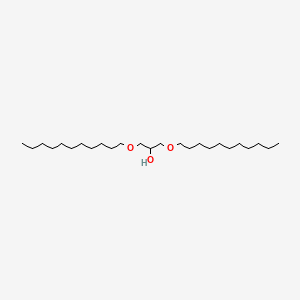
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
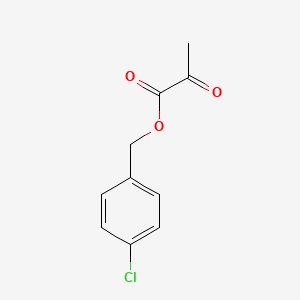
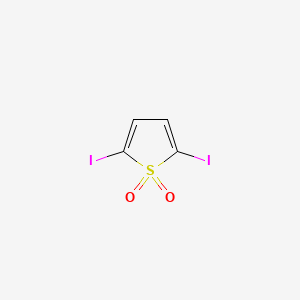
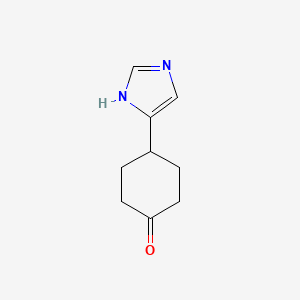
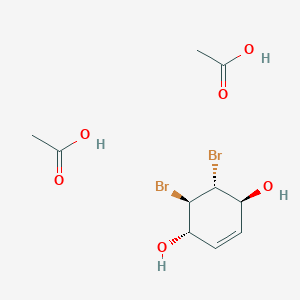
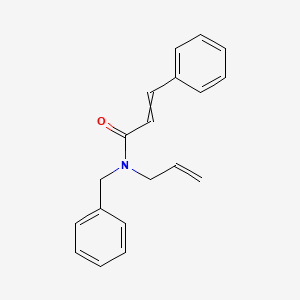
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)
